molecular formula C16H12ClN3O4S B2418898 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide CAS No. 896268-87-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide

Cat. No.: B2418898
CAS No.: 896268-87-4
M. Wt: 377.8
InChI Key: MIKZWORJORPLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKZWORJORPLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide against various pathogens.

Case Study: Antimicrobial Screening

A study evaluated the compound's effectiveness against a range of bacterial strains. The results demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as penicillin and ciprofloxacin. The structure-activity relationship (SAR) indicated that modifications to the oxadiazole moiety significantly influenced antimicrobial efficacy .

Anticancer Applications

The anticancer properties of this compound have been extensively researched, particularly its ability to inhibit tumor cell growth.

Case Study: Anticancer Evaluation

In vitro studies revealed that this compound exhibited significant cytotoxicity against various cancer cell lines including SNB-19 and OVCAR-8. Percent growth inhibition (PGI) rates were reported at 86.61% and 85.26%, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antitubercular Activity

The compound has also shown promise in the fight against Mycobacterium tuberculosis.

Case Study: Synthesis and Testing

A synthesis study produced several derivatives of this compound which were tested against different strains of Mycobacterium tuberculosis. The lead compound demonstrated significant anti-tubercular activity with an inhibitory effect that was attributed to its structural features that facilitate interaction with bacterial enzymes .

Summary of Biological Activities

ApplicationActivity TypeKey Findings
AntimicrobialGram-positiveEffective against Staphylococcus aureus; MIC comparable to standard antibiotics .
AnticancerCytotoxicityHigh PGI against multiple cancer cell lines; induces apoptosis .
AntitubercularInhibitionSignificant activity against Mycobacterium tuberculosis; structural modifications enhance efficacy .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The compound can be synthesized from 4-chlorobenzoic acid and other intermediates such as hydrazides and acyl chlorides. The presence of the 4-chlorophenyl group enhances the electronic properties of the oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole derivatives and evaluated their activity against Mycobacterium tuberculosis (M. tuberculosis) cell lines. The results showed that certain compounds demonstrated potent inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 7.80 to 31.25 µg/mL against different strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Selectivity Index
1a7.802.0013.59
1b15.6015.604.61
1c31.2531.252.18

These findings suggest that modifications to the oxadiazole structure can enhance its antimicrobial efficacy.

Antioxidant Activity

Oxadiazole compounds are also recognized for their antioxidant properties. A study focusing on a related compound demonstrated significant free radical scavenging activity through various assays, including CUPRAC (cupric acid-reducing antioxidant capacity) . This suggests that this compound may also possess similar antioxidant capabilities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it has shown promising results as an acetylcholinesterase inhibitor, which is critical for treating conditions like Alzheimer's disease . The IC50 values for enzyme inhibition were notably low compared to standard references, indicating strong inhibitory activity.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.1421.25
UreaseVaries-

The mechanisms by which this compound exerts its biological effects involve multiple pathways:

  • Antimicrobial Mechanism : The oxadiazole ring is believed to interact with bacterial enzymes or cellular structures, disrupting their function and leading to cell death.
  • Antioxidant Mechanism : The compound likely reduces oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
  • Enzyme Inhibition : The structural features of the compound allow it to bind effectively to active sites on enzymes like acetylcholinesterase and urease, inhibiting their activity.

Case Studies

Several studies have documented the biological activities of oxadiazole derivatives:

  • A study reported that specific derivatives exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness across different bacterial strains .
  • Another investigation highlighted the anticancer potential of related oxadiazole compounds in pancreatic cancer cell lines, showing strong apoptotic signaling pathways .

Q & A

Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of 4-chlorophenylhydrazine with cyanogen bromide in methanol.
  • Step 2 : Coupling of the oxadiazole intermediate with 2-methanesulfonylbenzoyl chloride under alkaline conditions (e.g., NaH in THF). Critical factors include stoichiometric ratios (e.g., excess cyanogen bromide for efficient cyclization) and reaction time (prolonged coupling steps improve yields up to 79–95%) . Solvent polarity (THF vs. DMF) and temperature (room temperature vs. reflux) significantly impact purity, with THF favoring fewer side products .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.380 Å) and torsional angles (e.g., C5–O1–C2–N3 = −0.76°), confirming stereoelectronic effects .
  • Spectroscopy : FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹), while ¹H/¹³C NMR confirms aromatic proton environments (δ 7.2–8.1 ppm) and methanesulfonyl group integration .
  • Mass spectrometry : Exact mass (e.g., 402.039038 Da) validates molecular formula .

Q. Which in vitro models are used to evaluate its antimicrobial activity, and what are key experimental parameters?

  • Antifungal assays : Broth microdilution (CLSI M38/M27) against Sporothrix spp. and Candida auris, with MIC values ≤0.5 μM (comparable to itraconazole) .
  • Antimycobacterial screens : Luciferase reporter assays (e.g., Mycobacterium tuberculosis H37Rv) measure growth inhibition at 20 μM .
  • Cytotoxicity : MTT assays (e.g., IC₅₀ >50 μM in mammalian cell lines) ensure selectivity .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole ring or sulfonamide group affect target binding and bioactivity?

  • Oxadiazole substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance π-π stacking with microbial enzyme active sites (e.g., Candida CYP51), improving antifungal potency .
  • Sulfonamide variations : Methanesulfonyl groups increase metabolic stability compared to methylthio analogs, reducing hepatic clearance .
  • Hybrid derivatives : Adding phthalazinone moieties (e.g., compound 4d ) amplifies anti-proliferative activity (IC₅₀ = 8.2 μM in MCF-7 cells) via topoisomerase II inhibition .

Q. What computational strategies predict its interactions with cytochrome P450 enzymes or microbial targets?

  • Molecular docking (AutoDock/Vina) : Simulates binding to C. auris CYP51 (PDB: 5TZ1), showing hydrogen bonds with Tyr132 and hydrophobic contacts with Leu121 .
  • MD simulations : Reveal stable binding of the oxadiazole ring in the heme pocket over 100 ns trajectories, with RMSD <2.0 Å .
  • QSAR models : Correlate logP values (2.1–3.8) with biofilm inhibition in Staphylococcus aureus (R² = 0.89) .

Q. How can discrepancies in bioactivity data across microbial strains be systematically addressed?

  • Strain-specific resistance : C. auris exhibits reduced susceptibility due to efflux pump overexpression (e.g., CDR1), requiring combination therapy with efflux inhibitors .
  • Culture conditions : Varying pH (5.0 vs. 7.4) alters protonation states of the sulfonamide group, impacting Sporothrix membrane permeability .
  • Standardized protocols : CLSI guidelines minimize variability in inoculum size (1–5 × 10³ CFU/mL) and incubation time (48–72 h) .

Q. What strategies improve pharmacokinetic properties without compromising efficacy?

  • Prodrug design : Esterification of the sulfonamide group enhances oral bioavailability (F = 65% in rats vs. 22% for parent compound) .
  • Nanoformulation : PLGA nanoparticles (150 nm) prolong half-life (t₁/₂ = 14 h) and reduce renal clearance .
  • Metabolic profiling : CYP3A4/2D6 inhibition assays guide dose adjustments to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.